1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine
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Overview
Description
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a methylmethanamine group at the 4-yl position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of 3’-Chloro-[1,1’-biphenyl]-4-carboxylic acid: This can be achieved through a Suzuki cross-coupling reaction between 1-bromo-3-chloro-5-iodobenzene and arylboronic acids.
Conversion to 3’-Chloro-[1,1’-biphenyl]-4-yl chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents like thionyl chloride.
Amination: The acid chloride is reacted with N-methylmethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated biphenyls (PCBs): These compounds share a biphenyl core with multiple chlorine substitutions.
Biphenyl derivatives: Compounds like 4’-Chloro-[1,1’-biphenyl]-2-carbaldehyde.
Uniqueness
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Biological Activity
1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine, with the CAS number 1250716-14-3, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H14ClN
- Molecular Weight : 231.73 g/mol
- CAS Number : 1250716-14-3
- Purity : Minimum purity of 0.98 .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antitumor properties and potential interactions with various biological systems.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related Schiff bases have shown potent cytotoxic effects against various cancer cell lines.
Compound | Positive Cytotoxic Effect (PCE) | Mean Growth Percentage (MG%) | Reference Drug Comparison |
---|---|---|---|
Compound 7 | 54/59 | 67.3% | Imatinib (PCE = 20/55) |
Compound 8 | 59/59 | 19.5% | Sorafenib (2.33 µM) |
These findings suggest that compounds with similar structural motifs may also exert significant antitumor effects, potentially through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain derivatives can suppress cell proliferation significantly, achieving an average suppression of around 50% at low concentrations (e.g., 0.501 µM) .
- Induction of Apoptosis : The compounds have been shown to affect apoptotic pathways by altering the expression of apoptosis-related proteins such as Bcl-2 and increasing the levels of caspases involved in the apoptotic process .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating various types of cancer:
- Leukemia : A study indicated that specific derivatives demonstrated a high growth inhibition rate against leukemia cells, showcasing broad-spectrum efficacy.
- Non-Small Cell Lung Cancer (NSCLC) : Compounds tested against NSCLC cell lines showed promising results with significant cytotoxicity compared to standard treatments .
Properties
Molecular Formula |
C14H14ClN |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H14ClN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
QAOZHEGJJWBFDG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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